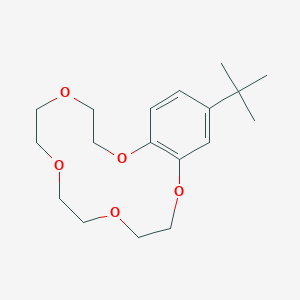

4-tert-Butylbenzo-15-crown-5

Description

Significance of Crown Ethers in Host-Guest Chemistry

Crown ethers are cyclic chemical compounds composed of a ring containing several ether groups. mdpi.com Their discovery by Charles Pedersen in 1967 was a landmark moment in chemistry, opening the door to the field of host-guest chemistry, a term later coined by Donald Cram. vt.edu The defining characteristic of crown ethers is their ability to selectively bind specific cations in their central cavity. mdpi.comnumberanalytics.com This interaction, a prime example of molecular recognition, is driven by electrostatic forces between the positively charged cation and the lone pairs of electrons on the oxygen atoms of the ether ring. mdpi.com

The size of the crown ether's cavity is a critical determinant of its binding selectivity. numberanalytics.com For instance, 18-crown-6, with its larger cavity, shows a high affinity for potassium ions, while the smaller 12-crown-4 (B1663920) preferentially binds to lithium ions. numberanalytics.com This "lock and key" mechanism allows for the selective complexation of ions, a process with far-reaching implications. wikipedia.org

One of the most significant applications of crown ethers is in phase-transfer catalysis. numberanalytics.com They can encapsulate a cation, effectively shielding its charge and allowing the entire complex, along with its associated anion, to dissolve in nonpolar organic solvents. ontosight.aimuk.ac.ir This solubilization of otherwise insoluble salts dramatically enhances reaction rates and enables reactions to occur under milder conditions. numberanalytics.com

Overview of Benzo-15-crown-5 (B77314) Derivatives in Academic Research

The parent compound, benzo-15-crown-5, consists of a 15-crown-5 (B104581) ring fused to a benzene (B151609) ring. chemicalbook.com This fusion introduces a degree of rigidity to the macrocycle and modifies its electronic properties. Researchers have synthesized a wide array of derivatives by attaching various functional groups to the benzene ring, thereby fine-tuning the compound's characteristics for specific applications. tandfonline.comrsc.org

These derivatives have been extensively studied for their ion-extraction and ion-transport properties. rsc.org For example, the introduction of a carbohydrate moiety has been explored to alter the compound's solubility and binding affinity for alkali metal picrates. rsc.org Other derivatives, such as those incorporating a 1,10-phenanthroline (B135089) unit, have shown exceptional selectivity for potassium ions. oup.com

Furthermore, benzo-15-crown-5 derivatives have been instrumental in the development of ion-selective electrodes and sensors. sioc-journal.cn The modification of the benzene ring with chromogenic or fluorogenic groups allows for the visual or spectroscopic detection of cation binding. The synthesis of crowned sulfonylhydrazone derivatives, for instance, has led to receptors that can selectively sense basic anions. sioc-journal.cn

Research Trajectories and Academic Relevance of 4-tert-Butylbenzo-15-crown-5

The introduction of a tert-butyl group at the 4-position of the benzo-15-crown-5 scaffold imparts specific and useful properties to the molecule. This bulky, hydrophobic group enhances the lipophilicity of the crown ether, which in turn improves its solubility in organic solvents and its efficiency as a phase-transfer catalyst. ontosight.airsc.org

A significant area of research for this compound is in the field of ion separation, particularly for lithium isotopes. rsc.org The cavity of the 15-crown-5 ring is well-suited for complexing with lithium ions. nih.gov Studies have shown that this compound exhibits a notable separation factor for lithium isotopes (⁶Li and ⁷Li). rsc.org For instance, in one study, it demonstrated a single-stage separation factor of 1.026, highlighting its potential in this technologically important area. rsc.org The tert-butyl group's hydrophobicity helps to minimize the partitioning of the crown ether into the aqueous phase, thereby enhancing the efficiency of the separation process. rsc.org

The complexation behavior of this compound with various metal ions has also been a subject of detailed investigation. It has been shown to form 1:2 complexes with strontium (Sr²⁺) and barium (Ba²⁺) ions. researchgate.net The thermodynamics of its complexation with alkaline earth and lanthanide ions have been studied, providing valuable data on its selectivity. acs.org For example, the stability constant (log β) for the complex with calcium (Ca²⁺) in propylene (B89431) carbonate has been reported to be 6.05. acs.org

Furthermore, solid complexes of this compound with salts like lithium perchlorate (B79767) have been synthesized and characterized. jlu.edu.cn These studies contribute to a deeper understanding of the structural and spectroscopic changes that occur upon complexation.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Application |

| This compound | 15196-73-3 | C₁₈H₂₈O₅ | 324.41 | Lithium isotope separation, Phase-transfer catalysis |

| Benzo-15-crown-5 | 14098-44-3 | C₁₄H₂₀O₅ | 268.31 | Ion extraction and transport, Precursor for derivatives |

| 18-crown-6 | 17455-13-9 | C₁₂H₂₄O₆ | 264.32 | Phase-transfer catalysis, Complexation of potassium ions |

| 12-crown-4 | 294-93-9 | C₈H₁₆O₄ | 176.21 | Complexation of lithium ions |

| 4'-Nitrobenzo-15-crown-5 | 60995-90-6 | C₁₄H₁₉NO₇ | 313.30 | Lithium extraction studies |

| 4'-Acetylbenzo-15-crown-5 | 60836-19-3 | C₁₆H₂₂O₆ | 310.34 | Lithium extraction studies |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

17-tert-butyl-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O5/c1-18(2,3)15-4-5-16-17(14-15)23-13-11-21-9-7-19-6-8-20-10-12-22-16/h4-5,14H,6-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNVNAOXLAULPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)OCCOCCOCCOCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345001 | |

| Record name | 4-tert-Butylbenzo-15-crown-5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15196-73-3 | |

| Record name | 4-tert-Butylbenzo-15-crown-5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-Butylbenzo-15-crown-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Molecular Engineering of 4 Tert Butylbenzo 15 Crown 5

Established Synthetic Pathways for 4-tert-Butylbenzo-15-crown-5

The primary and most established method for synthesizing this compound is a variation of the Williamson ether synthesis. This reaction involves the formation of an ether linkage from an organohalide and an alkoxide. In this specific case, the synthesis is a cyclization reaction between a substituted catechol and an oligoethylene glycol derivative.

The general approach involves the reaction of 4-tert-butylcatechol (B165716) with a dihalo or ditosylate derivative of tetraethylene glycol in the presence of a base. The base deprotonates the hydroxyl groups of the catechol, forming a phenoxide which then acts as a nucleophile, attacking the electrophilic ends of the tetraethylene glycol chain in a bimolecular nucleophilic substitution (SN2) reaction to form the cyclic polyether.

Several variations of this method have been developed to improve the yield and purity of the final product. A significant advancement is the use of cesium salts, such as cesium carbonate, in what is known as the "cesium-assisted cyclization" or "cesium effect". tdl.org This method often leads to higher yields and cleaner reaction products compared to using other alkali metal hydroxides or carbonates. tdl.org The larger size of the cesium cation is believed to act as a template, organizing the reacting molecules into a favorable conformation for cyclization.

The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or n-butanol. tdl.orgorientjchem.org While the Williamson synthesis is a cornerstone of crown ether chemistry, controlling the reaction conditions is crucial to favor the formation of the desired monomeric crown ether over polymeric side products. arkat-usa.org

Table 1: Comparison of Synthetic Methodologies for this compound

| Method | Key Reactants | Typical Base/Catalyst | Solvent | Reported Yield | Reference |

| Williamson Ether Synthesis | 4-tert-butylcatechol, 1,11-dichloro-3,6,9-trioxaundecane | Sodium Hydroxide (NaOH) | n-Butanol | ~62% | orientjchem.org |

| Cesium-Assisted Cyclization | 4-tert-butylcatechol, Tetra(ethylene glycol) ditosylate | Cesium Carbonate (Cs₂CO₃) | Acetonitrile (CH₃CN) | 71% | tdl.org |

Strategies for Functionalization and Chemical Derivatization of the this compound Macrocycle

The functionalization of the this compound macrocycle is a key strategy for tailoring its properties. Modifications are typically made on the benzene (B151609) ring, as the polyether ring is generally less reactive. These derivatizations allow for the attachment of other functional groups, which can alter the compound's solubility, electronic properties, and binding selectivity, or enable its incorporation into larger systems.

A common approach is the introduction of functional groups onto the aromatic ring through electrophilic substitution reactions such as nitration and formylation. For instance, benzo-15-crown-5 (B77314) can be nitrated to introduce a nitro group (—NO₂), which can subsequently be reduced to an amino group (—NH₂). orientjchem.org This amino group serves as a versatile handle for further chemical modifications.

Another important derivatization is the formylation of the benzene ring to produce 4'-formylbenzo-15-crown-5. mdpi.com This is often achieved through reactions like the Vilsmeier-Haack reaction or by reacting the parent benzocrown with N-methylformanilide and phosphoryl chloride. nih.gov The resulting aldehyde functionality is a valuable precursor for creating more complex structures, such as Schiff bases, by condensation with primary amines. mdpi.com These Schiff base derivatives can introduce new coordination sites and have been explored for their potential in creating novel ligands for metal complexes. mdpi.com

The tert-butyl group itself influences the lipophilicity and electronic properties of the crown ether. rsc.org While this group provides increased solubility in organic solvents, other substituents can be introduced to modulate these properties further. For example, the electron-donating nature of the tert-butyl group can be contrasted with electron-withdrawing groups like nitro or acetyl groups to fine-tune the cation-binding affinity of the crown ether cavity. researchgate.net

Table 2: Key Derivatization Strategies for the Benzo-15-crown-5 Scaffold

| Reaction | Reagents | Functional Group Introduced | Resulting Compound | Potential for Further Modification | Reference |

| Nitration | Nitric Acid (HNO₃) in Acetic Acid | Nitro (—NO₂) | 4'-Nitrobenzo-15-crown-5 | Reduction to amino group | orientjchem.org |

| Reduction of Nitro Group | Hydrazine Hydrate, Raney Nickel | Amino (—NH₂) | 4'-Aminobenzo-15-crown-5 | Acylation, alkylation, formation of Schiff bases | orientjchem.org |

| Formylation | N-methylformanilide, POCl₃ | Formyl (—CHO) | 4'-Formylbenzo-15-crown-5 | Condensation reactions (e.g., with hydrazines to form Schiff bases) | mdpi.comnih.gov |

Preparation of Hybrid Systems and Conjugates Incorporating this compound Moieties

The integration of this compound into larger, multifunctional systems has led to the development of novel materials with unique recognition and responsive properties. These hybrid systems and conjugates leverage the selective cation-binding ability of the crown ether moiety in combination with the properties of the other components.

One area of development is in the creation of advanced materials for separations and sensing. For example, this compound has been used as an ionophore in the fabrication of ion-selective electrodes (ISEs). jeaht.org In these systems, the crown ether is typically incorporated into a polymeric membrane, such as one made of polyvinyl chloride (PVC), which is then coated onto an electrode. The selective complexation of specific cations by the crown ether at the membrane-solution interface generates a potentiometric response, allowing for the quantitative determination of that ion. To enhance the stability and performance of these electrodes, conducting polymers like polypyrrole or polyaniline have been used as an intermediate layer between the solid electrode and the ion-selective membrane. jeaht.org

Another strategy involves the covalent attachment of the crown ether to other molecular structures. For instance, benzo-15-crown-5 derivatives have been tethered to β-cyclodextrins. These conjugates combine the cation-recognition capabilities of the crown ether with the molecular inclusion properties of the cyclodextrin, leading to systems with enhanced binding abilities and selectivities for guest molecules, particularly those containing alkali-metal cations.

In the field of materials science, this compound has been utilized as a ligand in the synthesis of double metal cyanide (DMC) catalysts. google.com These catalysts are important for the production of polyether polyols, and the incorporation of crown ethers has been shown to increase their catalytic activity. google.com Furthermore, benzo-15-crown-5 derivatives have been used to create novel stationary phases for chromatography. Sol-gel technology has been employed to chemically bond a dihydroxy-terminated benzo-15-crown-5 onto fused silica (B1680970), creating a robust and thermally stable coating for solid-phase microextraction (SPME) fibers. researchgate.net These fibers exhibit high extraction efficiency for various organic compounds due to the unique selectivity imparted by the crown ether. researchgate.net

Table 3: Examples of Hybrid Systems and Conjugates of this compound

| Hybrid System/Conjugate | Method of Preparation | Function of Crown Ether | Application | Reference |

| Ion-Selective Electrodes (ISEs) | Incorporation into a PVC membrane, often with a conducting polymer sublayer. | Ionophore for selective cation recognition. | Potentiometric sensing of ions (e.g., Pb²⁺). | jeaht.org |

| Sol-Gel Coated SPME Fibers | Chemical bonding of a dihydroxy-terminated benzo-15-crown-5 derivative to a fused silica fiber via sol-gel process. | Provides selective interactions with analytes. | Solid-phase microextraction of organic compounds for gas chromatography. | researchgate.net |

| Double Metal Cyanide (DMC) Catalysts | Used as a complexing agent (ligand) in the catalyst structure. | Enhances catalytic activity. | Synthesis of polyether polyols. | google.com |

| Polymer-Grafted Membranes | Grafting of benzo-15-crown-5 derivatives onto polymer backbones like polysulfone. | Selective binding sites for cations. | Isotope separation (e.g., lithium isotopes). | dntb.gov.ua |

Complexation Chemistry of 4 Tert Butylbenzo 15 Crown 5 with Metal Cations

Fundamental Principles of Cation-Macrocycle Recognition

The ability of crown ethers, including 4-tert-Butylbenzo-15-crown-5, to selectively bind with cations is a cornerstone of host-guest chemistry. chemicalbook.com This recognition is primarily governed by the "size-fit" concept, where the stability of the resulting complex is highest when the diameter of the cation closely matches the cavity size of the crown ether. tdl.org For 15-crown-5 (B104581) derivatives, the cavity size is estimated to be between 1.7 and 2.2 Å, making it particularly suitable for cations like Na⁺.

The binding is a result of electrostatic interactions between the positively charged cation and the lone pairs of electrons on the oxygen atoms that line the macrocycle's interior. rsc.org The benzo group fused to the crown ether ring introduces a degree of rigidity and can influence the electronic properties of the oxygen atoms, thereby affecting complex stability. The tert-butyl group, being electron-donating, can enhance the basicity of the aromatic ring and the adjacent oxygen atoms, which may lead to stronger complexation compared to its unsubstituted counterpart, benzo-15-crown-5 (B77314). usm.mydigitaloceanspaces.com

The principle of preorganization is also crucial. The crown ether molecule is already in a conformation that is amenable to cation binding, minimizing the entropic penalty associated with organizing the ligand structure upon complexation.

Stoichiometric and Thermodynamic Analysis of Cation Complexation with this compound

The interaction between this compound and metal cations is typically characterized by the stoichiometry of the complex (the ratio of ligand to metal) and the thermodynamic parameters of its formation, such as the stability constant (K), enthalpy (ΔH°), and entropy (ΔS°). These parameters provide a quantitative measure of the affinity and selectivity of the crown ether for different cations.

The complexation of this compound with alkali metal cations is a widely studied phenomenon. The 15-membered ring of this crown ether is particularly well-suited for the sodium cation (Na⁺), often resulting in the highest stability constants among the alkali metals. While specific thermodynamic data for this compound can be elusive in some literature, the behavior of the parent compound, benzo-15-crown-5, provides a strong indication of its complexing ability. For instance, studies on benzo-15-crown-5 have shown a preference for Na⁺. oup.com The tert-butyl group is known to increase the lipophilicity of the molecule, which can enhance its extraction capabilities for metal salts from an aqueous phase into an organic phase. rsc.org Research on related benzo-15-crown-5 derivatives indicates that electron-donating substituents generally increase the stability of the formed complexes. oup.com

Complexes with a 1:1 stoichiometry are common, but sandwich complexes with a 2:1 (ligand:cation) ratio can also form, particularly with cations that are slightly larger than the cavity, such as K⁺. nankai.edu.cn

Table 1: Stability Constants (log K) for Alkali Metal Complexation with Benzo-15-crown-5 Derivatives

| Cation | Ligand | Solvent | log K | Reference |

|---|---|---|---|---|

| Na⁺ | Benzo-15-crown-5 | Methanol | 3.65 | usm.my |

| K⁺ | Benzo-15-crown-5 | Methanol | 3.51 | usm.my |

| Li⁺ | 4'-Nitrobenzo-15-crown-5 | Acetonitrile-Methanol | Varies with solvent composition | researchgate.net |

| Na⁺ | 4'-Nitrobenzo-15-crown-5 | Acetonitrile-Methanol | Varies with solvent composition | researchgate.net |

Note: Data for the specific 4-tert-butyl derivative is often embedded in broader studies. The table reflects data for closely related structures to illustrate general trends.

The interaction of this compound with divalent alkaline earth metal cations is influenced by the higher charge density of these ions compared to alkali metals. While the 15-crown-5 cavity is generally too small for optimal complexation with larger ions like Sr²⁺ and Ba²⁺, complex formation still occurs, sometimes leading to sandwich-type structures. tandfonline.com The tert-butyl substituent can play a role in enhancing the extraction of these cations.

Of particular interest is the complexation with Radium (Ra²⁺), which is relevant in the context of nuclear waste remediation. Studies on lariat (B8276320) crown ethers, such as sym-Di[4(5)-tert-butylbenzo]-16-crown-5-oxyacetic acid, have demonstrated effective extraction of radium from aqueous solutions. researchgate.net This suggests that the tert-butylbenzo-crown ether framework is a promising platform for designing selective extractants for Ra²⁺.

Table 2: Complexation Data for Alkaline Earth Metals with Crown Ether Derivatives

| Cation | Ligand | Observation | Reference |

|---|---|---|---|

| Sr²⁺ | Benzo-15-crown-5 derivatives | Formation of 2:1 sandwich complexes in acetonitrile. | tandfonline.com |

| Ba²⁺ | Benzo-15-crown-5 derivatives | Formation of 2:1 sandwich complexes in acetonitrile. | tandfonline.com |

Lead (Pb²⁺), with an ionic radius similar to K⁺, exhibits strong interactions with 15-crown-5 ethers. The high polarizability of Pb²⁺ can lead to favorable interactions with the soft donor atoms of the crown ether. Theoretical studies on benzo-15-crown-5 derivatives have explored their selectivity for heavy metal cations, including Pb²⁺, Cd²⁺, and Hg²⁺. digitaloceanspaces.com The presence of electron-donating groups like tert-butyl is predicted to enhance the binding ability for these metals. digitaloceanspaces.com The kinetics of Pb²⁺ transfer across a water/dichloroethane interface has been shown to be facilitated by diazadibenzo-15-crown-5, a related macrocycle. electrochemsci.org

The complexation of trivalent rare earth element (REE) cations (Ln³⁺) with this compound has been investigated, particularly in non-aqueous solvents like propylene (B89431) carbonate. acs.org Due to their high charge density and smaller ionic radii compared to alkali and alkaline earth metals, REE cations generally form weaker complexes with 15-crown-5 derivatives. acs.org The stability of these complexes tends to decrease as the ionic radius of the REE cation decreases across the lanthanide series. acs.org For instance, in propylene carbonate, the stability constants (log β) for the 1:1 complexes of Ln³⁺ with this compound range from 3.75 for Nd³⁺ down to 2.80 for Yb³⁺ and Lu³⁺. acs.org

Table 3: Stability Constants (log β) for Lanthanide(III) Complexation with this compound in Propylene Carbonate

| Cation | log β |

|---|---|

| Nd³⁺ | 3.75 |

| Yb³⁺ | 2.80 |

| Lu³⁺ | 2.80 |

(Data sourced from a comparative study of 15-crown-5 derivatives) acs.org

Structural Characterization of this compound-Cation Complexes

The precise structure of the complexes formed between this compound and metal cations has been extensively studied using various spectroscopic and diffraction techniques. These methods provide detailed insights into the binding modes and conformational changes of the crown ether upon complexation.

Infrared Spectroscopic Investigations of Complex Formation

Infrared (IR) spectroscopy is a powerful tool for probing the interactions between crown ethers and cations. The formation of a complex induces significant changes in the vibrational spectrum of the this compound molecule, particularly in the C-O-C and C-C stretching regions of the polyether ring.

Upon complexation, the most characteristic change is a shift of the asymmetric C-O-C stretching vibration band to a lower frequency. For instance, in a study of a lithium perchlorate (B79767) complex with this compound, a noticeable shift in the far-infrared region was observed, confirming the coordination of the lithium ion to the oxygen atoms of the crown ether cavity. jlu.edu.cn This shift arises from the coordination of the positively charged metal ion to the lone pairs of the ether oxygen atoms, which weakens the C-O bonds and lowers their vibrational frequency.

The specific region between 1000 cm⁻¹ and 800 cm⁻¹ is particularly diagnostic for the complexation of benzo-15-crown-5 derivatives. researchgate.net The band corresponding to the symmetric C-O-C stretching vibration, often found around 980 cm⁻¹, typically shifts to a lower frequency upon complexation, providing a clear spectral marker for the binding event. researchgate.net The magnitude of this shift can sometimes be correlated with the strength of the cation-ether interaction. Studies on related benzo-15-crown-5 complexes have shown that the crown ether conformation can change upon complexation and even upon dissolution in a solvent, as revealed by IR spectroscopy. researchgate.net

Table 2: Characteristic IR Band Shifts for Benzo-15-Crown-5 Complexation

| Vibrational Mode | Free B15C5 (cm⁻¹) | Li(B15C5)(H₂O) Complex (cm⁻¹) | Shift (Δν, cm⁻¹) |

|---|

Data adapted from studies on the parent benzo-15-crown-5. researchgate.net

Nuclear Magnetic Resonance Spectroscopic Elucidation of Binding Modes

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the structure and dynamics of crown ether complexes in solution. The chemical shifts of the protons and carbons in the this compound molecule are sensitive to the presence of a bound cation.

Upon complexation, the protons of the polyether ring typically experience a downfield shift. This is due to the withdrawal of electron density from the C-H bonds as the adjacent oxygen atoms coordinate to the cation. The magnitude of these induced shifts can provide insights into the strength and geometry of the interaction. For example, ¹H NMR studies on complexes of 4'-substituted benzo-15-crown-5 with picric acid have been used to determine association constants and discuss the relationship between structure and reactivity. sioc-journal.cn

Variable temperature NMR studies can also be employed to investigate the kinetics of complexation and decomplexation. For many crown ether-cation systems, the exchange between the free and complexed states is fast on the NMR timescale at room temperature, resulting in averaged signals. researchgate.net By lowering the temperature, it is sometimes possible to slow this exchange and observe distinct signals for the free and bound ligand, allowing for a more detailed structural analysis. researchgate.net The protons of the benzo group are also affected, with their chemical shifts changing upon complexation, reflecting the electronic perturbations transmitted through the aromatic system.

Single-Crystal X-ray Diffraction Studies of Complex Structures

X-ray crystal structures of related benzo-15-crown-5 complexes have shown that the cation is typically located within or slightly out of the plane of the five ether oxygen atoms. bakhtiniada.ruresearchgate.net For instance, in the complex of lithium iodide with 4'-tert-butyl-benzo-15-crown-5, the lithium cation is coordinated to all five oxygen atoms of the crown ether ring. researchgate.net The conformation of the polyether ring often changes from its free state to adopt a geometry that optimizes the coordination around the encapsulated cation.

The stoichiometry of the complex in the solid state is also unambiguously determined by X-ray diffraction. While 1:1 complexes are common, sandwich (1:2, metal:ligand) or club-sandwich (2:1, metal:ligand) complexes can also form, depending on the relative sizes of the cation and the crown ether cavity, as well as the nature of the anion and any co-crystallized solvent molecules. nankai.edu.cn For example, while Na⁺ forms a 1:1 complex with benzo-15-crown-5, the larger K⁺ ion induces the formation of a 1:2 sandwich complex. nankai.edu.cn The tert-butyl group on the benzene (B151609) ring generally does not participate directly in coordination but influences the solubility and crystal packing of the complexes.

Advanced Applications of 4 Tert Butylbenzo 15 Crown 5 in Chemical Separations and Sensing

Isotope Separation Processes Utilizing 4-tert-Butylbenzo-15-crown-5

The precise separation of isotopes is a critical process in various technological and scientific domains, most notably in the nuclear industry. flemingcollege.ca this compound has demonstrated considerable potential in this area, especially for the enrichment of lithium isotopes. rsc.orgscispace.comresearchgate.net

Liquid-Liquid Extraction for Lithium Isotope Enrichment.scispace.comresearchgate.netacs.orgresearchgate.netchinesechemsoc.org

Liquid-liquid extraction is a prominent technique for lithium isotope separation, where this compound acts as a selective extractant. tandfonline.comberkeley.edu In this process, an aqueous solution containing lithium salts is brought into contact with an organic solvent containing the crown ether. The crown ether preferentially complexes with one lithium isotope over the other, facilitating its transfer into the organic phase. berkeley.edu The lighter isotope, ⁶Li, is typically enriched in the organic phase. researchgate.net

The efficiency of lithium isotope separation using this compound is highly dependent on several key parameters. Optimization of these factors is crucial for maximizing the separation factor and extraction efficiency.

Temperature: Temperature plays a significant role in the extraction process. Studies have shown that the exchange of lithium isotopes is an exothermic process, meaning that lower temperatures can favor the separation process. researchgate.net

pH: The pH of the aqueous phase can influence the extraction of lithium ions. While specific optimal pH ranges are system-dependent, maintaining an appropriate pH is necessary to prevent side reactions and ensure the stability of the crown ether and the lithium salt. researchgate.net

Concentration: The concentrations of both the crown ether in the organic phase and the lithium salt in the aqueous phase are critical. Higher concentrations of the crown ether can lead to the formation of Li⁺[crown]₂ complexes, which can be effective for extracting a large amount of lithium. tandfonline.comiaea.org For instance, contacting a 2.5M aqueous solution of lithium perchlorate (B79767) with a 1.0M solution of this compound in nitrobenzene (B124822) has been shown to be an effective system. akjournals.com

Parametric Optimization of Lithium Isotope Extraction

| Parameter | Effect on Separation | Typical Optimized Condition |

|---|---|---|

| Temperature | Lower temperatures generally favor the exothermic isotope exchange reaction. researchgate.net | 25°C has been used in several studies. akjournals.com |

| pH | Affects the stability of the complex and prevents side reactions. researchgate.net | System-dependent, often near neutral. |

| Crown Ether Concentration | Higher concentrations can enhance extraction efficiency by forming 1:2 complexes (Li⁺:crown). tandfonline.comiaea.org | 1.0 M in nitrobenzene. akjournals.com |

| Lithium Salt Concentration | Impacts the distribution ratio and overall process efficiency. | 2.5 M aqueous solution of LiClO₄. akjournals.com |

In recent years, ionic liquids (ILs) have gained attention as "green" alternatives to volatile organic solvents in liquid-liquid extraction systems. mdpi.com When used in conjunction with this compound, ionic liquids can enhance the extraction and separation of lithium isotopes. acs.orgresearchgate.net They can act as both the solvent and a co-extractant. The use of certain ionic liquids can lead to a cation exchange mechanism, where lithium ions from the aqueous phase are exchanged with cations from the ionic liquid in the organic phase. researchgate.net This approach can improve the efficiency and environmental friendliness of the separation process. flemingcollege.ca

A single liquid-liquid extraction step typically yields a modest enrichment of the desired isotope. To achieve higher levels of purity, multi-stage extraction processes are employed. researchgate.net These can involve multiple extraction and stripping stages to progressively increase the concentration of the target isotope. For example, a multi-stage cross-flow extraction method has been developed that can enrich the abundance of ⁶Li. acs.org In one study, 13 stages of extraction were used to significantly reduce the concentration of lithium perchlorate in the raffinate, demonstrating the effectiveness of a multi-stage approach. akjournals.com

Quantification of Isotopic Selectivity and Separation Factors.scispace.comacs.orgchinesechemsoc.orgiaea.org

The effectiveness of an isotope separation process is quantified by the separation factor (α). This value represents the ratio of the isotopic ratios in the two phases at equilibrium. For the separation of lithium isotopes (⁶Li/⁷Li) using this compound, the separation factor is a key performance indicator.

The separation factor is influenced by the choice of solvent, counter-anion, and other system parameters. For example, in an extractive system using this compound and lithium perchlorate in nitrobenzene, a lithium isotope separation factor of 1.036 was achieved. akjournals.com Another study reported that modifying benzo-15-crown-5 (B77314) with a tert-butyl group resulted in an excellent separation effect with a single-stage separation factor of 1.026. rsc.org Research has also shown that the separation ability of different crown ether systems for lithium isotopes decreases in the order: cryptand tandfonline.comtandfonline.comresearchgate.net > this compound > benzo-15-crown-5. scispace.com

Reported Separation Factors for Lithium Isotopes

| System | Separation Factor (α) | Reference |

|---|---|---|

| This compound / Nitrobenzene / LiClO₄ | 1.036 | akjournals.com |

| This compound | 1.026 | rsc.org |

Selective Metal Ion Extraction and Recovery

Beyond isotope separation, this compound is utilized for the selective extraction and recovery of various metal ions. ontosight.ai Its cavity size is well-suited for complexing with specific cations, enabling their separation from mixtures. This property is valuable in hydrometallurgy, waste treatment, and analytical chemistry. The tert-butyl group enhances the lipophilicity of the molecule, which can improve its performance in solvent extraction systems by reducing its solubility in the aqueous phase. google.com While detailed research findings on the selective extraction of specific metal ions other than lithium isotopes were not the primary focus of the provided outline, the fundamental principles of selective complexation that govern its use in isotope separation are also applicable to the separation of different metal ions.

Applications in the Extraction of Alkali and Alkaline Earth Metal Ions

The ability of crown ethers to selectively bind alkali and alkaline earth metal cations is a cornerstone of their utility. This compound is particularly noted for its interaction with cations that fit well within its 1.7–2.2 Å cavity.

Research into chloroform-water extraction systems has demonstrated the efficacy of this compound (TBB15C5) in extracting lithium ions. researchgate.net The presence of the electron-donating tert-butyl group on the benzene (B151609) ring influences the electron density on the oxygen atoms of the crown ether ring, thereby modulating its complexation and extraction capabilities. researchgate.net While detailed comparative studies are extensive, the general principle holds that the substituent on the benzo group plays a critical role in the extraction characteristics. researchgate.net For instance, the hydrophobicity imparted by the tert-butyl group can lead to a higher distribution coefficient of the crown ether in the organic phase, which is beneficial for the extraction process. google.com

In the context of alkaline earth metals, theoretical studies using Density Functional Theory (DFT) on 15-crown-5 (B104581) derivatives have shown that electron-donating groups can enhance the selectivity of the crown ether for binding these cations. digitaloceanspaces.com Although this was a general theoretical study, it supports the observed efficacy of substituted benzo-15-crown-5 compounds. The selectivity for alkaline earth cations like Be²⁺, Mg²⁺, and Ca²⁺ is influenced by the interaction energy between the cation and the substituted crown ether. digitaloceanspaces.comatlantis-press.com Experimental work on related di-ionizable p-tert-butylcalix google.comarene-crown-5 compounds also highlights the surprising differences in extraction behavior toward alkaline earth metal cations based on the specific conformation and structure of the ligand. nih.gov

Extraction of Specific Heavy and Rare Earth Metal Ions

The application of this compound extends to the selective extraction of certain heavy and rare earth metal ions. A significant application is in the fabrication of ion-selective electrodes for heavy metals like lead (Pb²⁺). The strong complexation between the crown ether and Pb²⁺ ions is the basis for its use as an ionophore in these sensors, which function by selectively extracting the target ion from an aqueous sample into a membrane phase. jeaht.org

Electrochemical studies have investigated the binding of this compound with both divalent and trivalent lanthanide cations in propylene (B89431) carbonate. acs.org These studies provide thermodynamic data on the stability of the formed complexes. For instance, the stability constant (log β) for the complex with Ca²⁺ is significantly higher than for lanthanide ions (Ln³⁺) like Nd³⁺, Yb³⁺, and Lu³⁺ in the same solvent, indicating a higher affinity for the alkaline earth metal over these rare earth elements. acs.org This inherent selectivity is crucial for developing separation processes.

| Ion | Solvent System | Observation | Reference |

| Li⁺ | Chloroform-water | Used as an extractant; the tert-butyl group affects extraction characteristics. | researchgate.net |

| Pb²⁺ | PVC membrane (for ISEs) | Forms a strong complex, enabling its use as an ionophore for lead detection. | jeaht.org |

| Ln³⁺ | Propylene Carbonate | Forms complexes, but with lower stability constants compared to Ca²⁺. | acs.orgacs.org |

Phase Transfer Catalysis Mediated by this compound

This compound serves as an effective phase-transfer catalyst (PTC). ontosight.ai In such systems, the crown ether facilitates reactions between reactants that are soluble in two immiscible phases (e.g., an aqueous phase and an organic phase). It functions by complexing with a cation from the aqueous phase, creating a large, lipophilic complex that is soluble in the organic phase. This complex then transports the cation into the organic medium, where it can react with the organic-soluble substrate.

A specific application is in the preparation of silyl (B83357) isocyanates from the reaction of a silyl halide with an alkali metal cyanate (B1221674). google.com In this process, this compound is listed among the crown ether catalysts that can be employed to facilitate the reaction, which is typically carried out in an inert solvent. google.com The crown ether enhances the reactivity of the cyanate salt in the organic solvent by solubilizing the alkali metal cation. google.com

Development of Chemical Sensors and Ion-Selective Electrodes

The selective binding properties of this compound have been extensively utilized in the development of electrochemical sensors, particularly ion-selective electrodes (ISEs). ontosight.ai

Fabrication and Electrochemical Performance of this compound Based Ion-Selective Electrodes

A notable example is the creation of a lead(II) ion-selective solid-contact electrode (SCE). jeaht.org In this design, this compound is employed as the active ionophore within a polyvinyl chloride (PVC) membrane. The electrode fabrication involves coating a solid substrate, such as a platinum wire previously modified with a conducting polymer like polypyrrole or polyaniline, with a PVC cocktail. This cocktail contains the ionophore, a plasticizer (e.g., o-NPOE), and a lipophilic additive. jeaht.org

The conducting polymer layer serves as an intermediate between the electronic conductor (platinum) and the ionic conductor (the PVC membrane), which enhances potential stability and reduces interference from dissolved gases. jeaht.org Electrodes fabricated with a polypyrrole layer exhibited a near-Nernstian response to Pb²⁺ ions with a slope of 29.31 ± 0.20 mV per decade of activity change. jeaht.org Similarly, electrodes using a polyaniline layer also showed a Nernstian response with a slope of 29.08 ± 0.20 mV/decade. jeaht.org These electrodes demonstrated rapid response times, reaching stable potentials within 20 seconds across the entire concentration range tested. jeaht.org

Potentiometric Response Characteristics, Detection Limits, and Selectivity Coefficients

The performance of these this compound based ISEs is characterized by several key parameters, which are summarized in the table below based on a study of a Pb²⁺ selective electrode. jeaht.org

The electrode exhibited a wide linear response range for Pb²⁺ from 1.0 x 10⁻⁵ M to 1.0 x 10⁻¹ M. jeaht.org The operational pH range for the sensor was found to be between 3.5 and 8.0. jeaht.org Below pH 3.5, interference from H⁺ ions occurs due to protonation of the crown ether, while above pH 8.0, lead ions precipitate as hydroxides. jeaht.org The selectivity of the electrode is a critical feature, indicating its ability to detect the target ion in the presence of other interfering ions. The electrode showed good selectivity for Pb²⁺ over many other common cations, including alkali, alkaline earth, and transition metals. jeaht.org

Performance of a Pb²⁺ Ion-Selective Electrode using this compound

| Parameter | Value | Reference |

|---|---|---|

| Ionophore | This compound | jeaht.org |

| Linear Range | 1.0 x 10⁻⁵ M - 1.0 x 10⁻¹ M | jeaht.org |

| Slope (Polypyrrole) | 29.31 ± 0.20 mV/decade | jeaht.org |

| Slope (Polyaniline) | 29.08 ± 0.20 mV/decade | jeaht.org |

| Response Time | < 20 seconds | jeaht.org |

| Working pH Range | 3.5 - 8.0 | jeaht.org |

| Selectivity | Good selectivity over Mg²⁺, Mn²⁺, Co²⁺, Zn²⁺, Ni²⁺, Ca²⁺, Cd²⁺, Cu²⁺, Ag⁺, Na⁺, K⁺ | jeaht.org |

Application in Spectroscopic Recognition of Lanthanide Ions

Beyond electrochemical methods, this compound is also involved in the spectroscopic recognition of metal ions. While detailed studies focusing solely on the spectroscopic recognition of lanthanides with this specific crown ether are part of broader research, the principles are well-established. The complexation of a lanthanide ion by the crown ether can lead to changes in the spectroscopic properties of the molecule, such as alterations in its UV-Visible absorption or fluorescence emission spectra.

Electrochemical investigations have confirmed the complexation between this compound and various lanthanide ions (Ln³⁺) in non-aqueous solvents. acs.org These studies measure the stability constants of the formed complexes. The stability of these complexes follows a trend where lighter lanthanides often form more stable complexes with 15-crown-5 derivatives compared to heavier ones. acs.org This differential stability can be exploited for selective recognition. Spectroscopic techniques can monitor these binding events, where the magnitude of the spectral change often correlates with the concentration of the lanthanide ion, forming the basis for a quantitative sensing method.

Theoretical and Mechanistic Investigations of 4 Tert Butylbenzo 15 Crown 5 Interactions

Computational Chemistry Approaches to Elucidate Complexation Mechanisms

Computational chemistry serves as a powerful tool to unravel the intricate mechanisms of how 4-tert-butylbenzo-15-crown-5 interacts with other molecules and ions.

Density Functional Theory (DFT) Calculations for Binding Sites and Interaction Energies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations are instrumental in identifying the most favorable binding sites for cations and in quantifying the strength of these interactions.

Recent studies have employed DFT to analyze the interaction energies between various benzo-15-crown-5 (B77314) (B15C5) derivatives and lithium ions (Li⁺). These calculations reveal a clear correlation between the electronic properties of substituents on the crown ether ring and their binding affinity for Li⁺. For instance, derivatives with strong electron-donating groups, such as the tert-butyl group in this compound, exhibit significantly higher interaction energies compared to those with electron-withdrawing groups. rsc.org This is because the electron-donating tert-butyl group increases the electron density within the crown ether cavity, enhancing its ability to coordinate with cations. rsc.org

The interaction energy for the this compound-Li⁺ complex has been calculated to be -104.44 kcal mol⁻¹, which is higher than that of the unsubstituted benzo-15-crown-5 (-103.23 kcal mol⁻¹). rsc.org This theoretical finding underscores the enhanced binding capability of the tert-butyl derivative. The primary binding site for cations is consistently found to be within the ether ring of the crown ether, highlighting the structural and energetic advantages for complexation. rsc.org

Table 1: Interaction Energies of B15C5 Derivatives with Li⁺

| Compound | Interaction Energy (kcal mol⁻¹) |

|---|---|

| 4-NO₂-B15C5 | -95.40 |

| 4-Br-B15C5 | -100.13 |

| 4-Ac-B15C5 | -100.70 |

| B15C5 | -103.23 |

| 4-tBu-B15C5 | -104.44 |

| 4-CH₂OH-B15C5 | -104.51 |

| 4-NH₂-B15C5 | -105.65 |

Molecular Dynamics Simulations for Dynamic Host-Guest Interactions

While DFT provides a static picture of complexation, molecular dynamics (MD) simulations offer a dynamic view of the host-guest interactions. MD simulations are used to study the physical movements of atoms and molecules over time, providing insights into the flexibility of the crown ether, the role of solvent molecules, and the pathway of complex formation.

MD simulations have been employed to compute various properties of crown ethers, including their densities, shear viscosities, and self-diffusion coefficients. nih.gov These simulations are crucial for understanding how the crown ether behaves in a solution, which is its typical environment for applications like solvent extraction and phase transfer catalysis. nih.govontosight.ai For instance, simulations can reveal how the conformation of this compound changes upon binding with a cation and how solvent molecules arrange themselves around the resulting complex.

Thermodynamic Modeling of Complex Formation and Isotope Effects

Thermodynamic modeling provides a quantitative understanding of the stability of the complexes formed by this compound and the factors driving their formation.

Analysis of Enthalpy-Entropy Compensation Phenomena in Complexation

The complexation reactions of crown ethers are often characterized by an enthalpy-entropy compensation effect. This phenomenon occurs when a change in enthalpy (ΔH°) upon complexation is offset by a proportional change in entropy (ΔS°), leading to a smaller than expected change in the Gibbs free energy (ΔG°).

Studies on the complexation of various cations with crown ethers, including benzo-15-crown-5 derivatives, have shown a linear correlation between ΔH° and TΔS°. nankai.edu.cnresearchgate.netrsc.org This indicates that the complexation process is governed by a delicate balance between the enthalpic gains from forming strong bonds between the cation and the ether oxygens and the entropic losses due to the ordering of the crown ether and the desolvation of the cation. rsc.org The analysis of enthalpy-entropy compensation provides a deeper understanding of the driving forces behind the selective binding of cations by this compound.

Theoretical Prediction and Modeling of Isotope Effects (e.g., Urey Model)

This compound has shown promise in the separation of isotopes, particularly lithium isotopes (⁶Li and ⁷Li). Theoretical models, such as the Urey model, are used to predict and explain the observed isotope separation factors.

The Urey model, combined with DFT calculations of harmonic vibrational frequencies, can be used to estimate the separation factors of ⁶Li/⁷Li in solvent extraction systems. researchgate.net These theoretical studies have shown that the coordination structure of the lithium complex plays a dominant role in the separation of lithium isotopes. researchgate.net Research has indicated that this compound can achieve a high single-stage separation factor for lithium isotopes, making it a promising candidate for this application. rsc.orgresearcher.life Specifically, it is considered a good choice for enriching ⁷Li in the aqueous phase. rsc.org

Mechanistic Elucidation of Solvent Extraction Processes

Solvent extraction is a key application of this compound, and understanding the underlying mechanism is crucial for optimizing its performance. The process involves the transfer of a metal ion from an aqueous phase to an organic phase, facilitated by the crown ether.

The mechanism of solvent extraction with this compound involves the formation of a neutral complex between the crown ether, the metal cation, and a counter-anion, which is then extracted into the organic solvent. The tert-butyl group enhances the lipophilicity of the crown ether, which improves its solubility in the organic phase and reduces its loss to the aqueous phase. researchgate.net This property is advantageous for the economic efficiency of the extraction process. google.com

Studies have investigated the extraction of various metal ions, including lithium, with this compound. scispace.comresearchgate.net The extraction efficiency is influenced by several factors, including the nature of the organic solvent, the concentration of the crown ether, and the type of counter-anion present in the aqueous phase. researchgate.net For instance, in the extraction of Mn(II), it was found that this compound can interact with the cation exchanger didodecylnaphthalene sulfonic acid (HDDNS), which can either lead to an antagonistic or synergistic effect depending on the specific conditions. researcher.life

Advanced Analytical Methodologies in 4 Tert Butylbenzo 15 Crown 5 Research

Spectroscopic Techniques for Structural and Interaction Analysis

Spectroscopy is fundamental to understanding the structural integrity of 4-tert-Butylbenzo-15-crown-5 and the nature of its interactions with guest ions. Techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed insights into the molecule's conformation and its complexation dynamics.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the structure of this compound and observing the conformational changes that occur upon complexation. The C-O-C stretching vibrations of the polyether ring are particularly sensitive to the binding of a cation. For instance, in its free state, this compound exhibits characteristic absorption bands for the aromatic and aliphatic ether groups. Upon complexation with a metal ion like Li+, significant shifts in these bands are observed, indicating the coordination of the ether oxygen atoms to the cation. The most notable change is often seen in the νs(COC) band, which can shift to a lower frequency by as much as 24 cm⁻¹ upon forming a complex like Li(B15C5)(H₂O). researchgate.netmdpi.com

Key IR Absorption Bands for this compound and its Complexes

| Vibrational Mode | Free Ligand (cm⁻¹) | Complexed Ligand (cm⁻¹) | Reference |

|---|---|---|---|

| ν(Ar-O-C) | ~1264-1268 | Shifts observed | arkat-usa.orgmdpi.com |

| ν(C-O-C) | ~1133-1141 | Shifts observed | arkat-usa.orgmdpi.com |

| νs(COC) | ~981 | ~957 (in Li(B15C5)(H₂O)) | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The chemical shifts of the protons in the polyether ring and the aromatic group are particularly informative. Upon complexation with a cation, changes in these chemical shifts can be observed, providing evidence of the binding event and information about the structure of the resulting complex in solution. arkat-usa.orgusm.my For example, studies have used ¹H NMR to follow the transformation of related metallacrown complexes, establishing correlations between complex stability and ionic radius. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is widely used to study the formation of host-guest complexes between this compound and various guest species, particularly those involving charge-transfer interactions. The formation of a complex often results in the appearance of a new absorption band or a shift in the existing bands of the crown ether or the guest molecule. yu.edu.jo This technique is frequently used in conjunction with methods like the Benesi-Hildebrand plot to determine the stoichiometry and stability constants of the resulting complexes. yu.edu.jo Studies on Mn²⁺(benzo-15-crown-5) complexes have shown that while the unhydrated complex has broad UV photodissociation (UVPD) spectra, microhydrated versions exhibit sharp vibronic bands, revealing details about their geometric and electronic structures. nih.gov

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

Gas Chromatography (GC): GC is a robust method for the analysis and purification of volatile and thermally stable compounds like crown ethers. nih.govtandfonline.com It has been used to determine the vaporization and sublimation enthalpies of various crown ethers, providing key thermodynamic data. umsl.edu For purity assessment, GC can effectively separate this compound from starting materials, byproducts, and oligomeric adducts that may form during synthesis. usm.my Kugelrohr distillation, a short-path vacuum distillation technique often monitored by GC, is used to purify the compound. arkat-usa.org

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for both analytical and preparative-scale separation of crown ethers. researchgate.net Due to their ability to form selective complexes, crown ethers, including derivatives of benzo-15-crown-5 (B77314), have themselves been used as stationary phases for the chromatographic separation of various compounds, including chiral molecules and cations. researchgate.net For the purity assessment of this compound, reversed-phase HPLC is a common approach.

Typical Chromatographic Conditions for Crown Ether Analysis

| Technique | Column Type | Carrier/Mobile Phase | Detector | Application | Reference |

|---|---|---|---|---|---|

| Gas Chromatography (GC) | Capillary columns (e.g., DB-5, HP-1) | Helium | Flame Ionization Detector (FID) | Purity assessment, Thermodynamic studies | umsl.edu |

| HPLC | Reversed-phase (e.g., C18) | Acetonitrile/Water mixtures | UV Detector | Purity assessment, Separation | researchgate.net |

Electrochemical Techniques for Sensor Characterization and Performance Evaluation

The unique ion-binding properties of this compound make it an excellent ionophore for the fabrication of electrochemical sensors, particularly ion-selective electrodes (ISEs). These sensors are used for the potentiometric determination of specific cations.

Ion-Selective Electrodes (ISEs): this compound has been successfully incorporated into PVC membrane electrodes for the selective detection of lead (Pb²⁺) ions. jeaht.orgjeaht.org These electrodes operate on the principle that the crown ether selectively complexes with the target ion at the membrane-solution interface, generating a potential difference that is proportional to the concentration of the ion in the sample. The performance of these sensors is characterized by their linear range, slope (sensitivity), detection limit, response time, and selectivity over other interfering ions. For instance, a Pb²⁺-selective solid contact electrode using this ionophore exhibited a Nernstian response with a slope of 29.31 mV/decade over a concentration range of 1.0x10⁻⁵ to 1.0x10⁻¹ M. jeaht.org

Performance Characteristics of a Pb²⁺ Ion-Selective Electrode using this compound

| Parameter | Value | Reference |

|---|---|---|

| Ionophore | This compound | jeaht.org |

| Matrix | PVC membrane with conducting polymer layer | jeaht.org |

| Linear Range | 1.0 x 10⁻⁵ - 1.0 x 10⁻¹ M | jeaht.org |

| Slope | 29.31 ± 0.20 mV/decade | jeaht.org |

| Response Time | < 20 s | jeaht.org |

| Working pH Range | 3.5 - 8.0 | jeaht.org |

The selectivity of the electrode is a critical parameter, evaluated using selectivity coefficients, which quantify the preference of the ionophore for the target ion over other potentially interfering ions. Electrodes based on this compound have demonstrated good selectivity for Pb²⁺ over various alkali, alkaline earth, and transition metal cations. jeaht.org This crown ether has also been explored for the separation of lithium isotopes, highlighting its selective binding capabilities. scispace.comrsc.org

Quantitative Data Analysis and Modeling in Supramolecular Systems

To quantify the interactions within the supramolecular systems formed by this compound, various data analysis models are employed. These models allow for the determination of key thermodynamic parameters such as stoichiometry and binding constants.

Job's Plot (Method of Continuous Variation): This is a widely used spectrophotometric method to determine the stoichiometry of a host-guest complex. researchgate.netijacskros.com The method involves preparing a series of solutions where the mole fraction of the host (crown ether) and guest (e.g., metal ion) is varied while keeping the total molar concentration constant. By plotting a physical property that changes upon complexation (like absorbance) against the mole fraction, the stoichiometry can be determined from the position of the maximum or minimum of the curve. yu.edu.jonankai.edu.cn A maximum at a mole fraction of 0.5, for example, indicates a 1:1 complex. nankai.edu.cn

Benesi-Hildebrand Method: This method is commonly used to determine the binding constant (K) and the molar absorptivity (ε) of a 1:1 complex using UV-Vis spectroscopic data. yu.edu.jo It involves plotting the reciprocal of the change in absorbance against the reciprocal of the concentration of one of the components (usually in large excess). The binding constant can then be calculated from the slope and intercept of the resulting linear plot. This approach has been used to evaluate the stability constants of charge-transfer complexes of crown ethers. yu.edu.jo

The combination of these quantitative methods allows for a detailed thermodynamic characterization of the complexation behavior of this compound, providing crucial insights into its selectivity and affinity for different guest ions. osti.gov

Future Research Directions and Emerging Applications of 4 Tert Butylbenzo 15 Crown 5

Design and Synthesis of Next-Generation 4-tert-Butylbenzo-15-crown-5 Derivatives

The core structure of this compound serves as a versatile scaffold for the development of next-generation derivatives with tailored properties. Research is focused on modifying the benzo group to fine-tune the electronic and steric characteristics of the crown ether, thereby enhancing its selectivity, efficiency, and applicability.

The synthesis of these derivatives often involves introducing various functional groups onto the benzene (B151609) ring. For instance, studies have explored the effects of substituting the benzo group with electron-donating groups (like amino, -NH2) or electron-withdrawing groups (like nitro, -NO2; or acetyl, -Ac). rsc.org These modifications directly influence the electron density of the aromatic ring and the oxygen atoms in the ether cavity, which in turn alters the electrostatic attraction to cations. rsc.org Research has shown that derivatives with strong electron-donating properties, such as 4-amino-benzo-15-crown-5 and this compound itself, tend to exhibit stronger coordination with cations like Li+, leading to higher separation factors in processes like isotope extraction. rsc.org

Another key area of synthetic modification is altering the hydrophobicity and hydrophilicity of the molecule. The tert-butyl group on the parent compound already enhances its lipophilicity, which improves its retention in organic phases during liquid-liquid extraction processes. rsc.orggoogle.com Further research is exploring the attachment of different side chains to balance solubility and extraction efficiency. For example, adding a hydroxymethyl (-CH2OH) group significantly increases water solubility, which might be detrimental for liquid-liquid extraction but could be advantageous for other applications. rsc.org Conversely, designing derivatives with increased hydrophobicity is a strategy to minimize the loss of the expensive crown ether extractant to the aqueous phase, thereby improving the economic efficiency of industrial extraction processes. google.com

Future synthetic efforts will likely focus on creating derivatives with multiple functional groups to achieve multifunctional capabilities, such as combining high selectivity with reactive sites for immobilization onto solid supports or for sensing applications.

Exploration of Novel Applications in Environmental Remediation and Industrial Processes

The inherent ability of this compound and its derivatives to selectively bind metal cations is being actively explored for environmental cleanup and high-value industrial separations.

A prominent industrial application is the separation of lithium isotopes (⁶Li and ⁷Li), a critical process for the nuclear industry. researchgate.net this compound has demonstrated excellent performance as an extractant in liquid-liquid extraction systems for this purpose. rsc.org Research combining experimental work and theoretical calculations has shown that modifying the benzo-15-crown-5 (B77314) framework significantly impacts lithium extraction efficiency and isotope separation. rsc.org For instance, among several derivatives, this compound exhibited the highest utilization rate and a superior separation effect, achieving a single-stage separation factor of 1.026. rsc.org This makes it a prime candidate for enriching ⁷Li in the aqueous phase. rsc.org The table below summarizes the performance of various benzo-15-crown-5 derivatives in lithium isotope separation.

| Compound | Single-Stage Separation Factor (α) | Solubility in Water (mg L⁻¹) | Key Property |

|---|---|---|---|

| This compound (4-tBu-B15C5) | 1.026 | 0.503 | Strong hydrophobicity, excellent separation |

| Benzo-15-crown-5 (B15C5) | 1.024 | 0.922 | Baseline, good for ⁶Li enrichment in organic phase |

| 4-Nitro-benzo-15-crown-5 (4-NO₂-B15C5) | 1.016 | 0.715 | Electron-withdrawing, weaker separation |

| 4-Acetyl-benzo-15-crown-5 (4-Ac-B15C5) | 1.018 | 2.18 | Electron-withdrawing, moderate solubility |

| 4-Bromo-benzo-15-crown-5 (4-Br-B15C5) | 1.021 | 0.724 | Electron-withdrawing, low solubility |

| 4-Amino-benzo-15-crown-5 (4-NH₂-B15C5) | 1.022 | 2.48 | Electron-donating, high solubility |

| 4-Hydroxymethyl-benzo-15-crown-5 (4-CH₂OH-B15C5) | 1.006 | 6.85 | Strong hydrophilicity, poor separation |

Beyond lithium, derivatives of benzo-15-crown-5 are being investigated for the extraction of other valuable or hazardous metals. For example, crown ether carboxylic acids, which are related derivatives, have been evaluated for the solvent extraction of radium from aqueous solutions, a key challenge in managing radioactive waste. researchgate.net The substitution of tert-butyl groups on the benzene rings was found to increase the lipophilicity and enhance the extraction efficiency for radium. researchgate.net Another emerging industrial process involves the use of this compound as a ligand in double metal cyanide (DMC) catalysts, which are used in the synthesis of polyether polyols. google.com

Integration with Advanced Materials Science and Nanotechnology

The fusion of this compound with materials science and nanotechnology is creating novel hybrid materials with enhanced or entirely new functionalities. By immobilizing the crown ether onto various substrates, researchers can harness its selective binding properties in solid-state devices and materials.

One significant area is the development of ion-selective electrodes (ISEs) for chemical sensing. ontosight.aimdpi.com Crown ethers are excellent ionophores for these sensors. mdpi.com While specific research on this compound in this context is emerging, related structures like dibenzo-18-crown-6 (B77160) derivatives have been used to create potassium-selective electrodes. mdpi.comsemanticscholar.org The integration of crown ethers with nanomaterials like carbon nanotubes can be used to create solid contacts for these electrodes, improving their stability and detection limits. mdpi.com

Nanotechnology offers a powerful platform for leveraging crown ether chemistry. Researchers are functionalizing nanoparticles with crown ethers to create highly effective sorbents for metal ion recovery. For instance, silica (B1680970) nanoparticles have been modified with supramolecular ligands to create hybrid materials for the uptake of metal ions like scandium from aqueous solutions. semanticscholar.orgmdpi.com Similarly, crown ethers have been used to modify magnetic nanoparticles for the extraction of radium, combining the selectivity of the crown ether with the ease of separation offered by magnetic materials. researchgate.net The high surface area of nanoparticles significantly enhances the capacity and efficiency of these extraction systems. mdpi.commdpi.com

Future work will likely explore the incorporation of this compound into polymers and membranes for selective ion transport, as well as its use in creating responsive materials that change their properties upon binding a target cation.

Leveraging Computational Chemistry for Rational Design and Property Prediction

Computational chemistry has become an indispensable tool for accelerating research on this compound and its derivatives. Techniques such as Density Functional Theory (DFT) and other molecular modeling methods provide deep insights into the structure-property relationships that govern the behavior of these molecules. rsc.orgtandfonline.com

Computational studies are crucial for understanding and predicting the complexation behavior of crown ethers with different cations. osti.gov For example, theoretical calculations have been used to elucidate the thermodynamics of complexation between benzo-15-crown-5 derivatives and lithium ions. rsc.org These studies can explain why certain derivatives show higher selectivity for ⁶Li over ⁷Li, relating it to the electronic properties (electron-donating or -withdrawing nature) of the substituents on the benzo ring. rsc.org This understanding is vital for the rational design of more efficient extractants for isotope separation. rsc.org

Furthermore, computational models can predict key physical properties of new, unsynthesized derivatives. A recent study successfully used computational methods to calculate the solubility of various benzo-15-crown-5 derivatives in water, with the results showing good agreement with experimental data. rsc.org The ability to predict properties like solubility and binding affinity before undertaking complex and costly synthesis allows researchers to screen large libraries of potential molecules and focus on the most promising candidates. osti.gov Computational approaches are also used to study the structure of the resulting complexes, providing insights consistent with experimental data from techniques like 2D NOESY. tandfonline.com

As computational power and theoretical models continue to improve, their role in designing the next generation of this compound derivatives with precisely tailored properties for specific applications in sensing, separation, and materials science will only grow.

Q & A

Q. What are the established synthetic routes for 4-tert-Butylbenzo-15-crown-5, and how can purity be ensured?

The synthesis typically involves nucleophilic substitution reactions. For example, benzo-15-crown-5 derivatives are synthesized by reacting 4’-aminobenzo-15-crown-5 with acyl chlorides or nitro-substituted benzoyl chlorides under controlled conditions . Key steps include dropwise addition of reagents (e.g., tetraethylene glycol dichloride) to maintain reaction control . Purity is confirmed via chromatography (e.g., RP-TLC for hydrophobic derivatives) and structural validation using H-NMR, C-NMR, and IR-ATR spectroscopy .

Q. How is the ion selectivity of this compound determined experimentally?

Ion selectivity is evaluated through stability constant () measurements using UV-vis spectroscopy or potentiometric titrations. The tert-butyl group enhances selectivity for alkali metal ions (e.g., Na) by modulating cavity size and hydrophobicity. Competitive binding assays in solvents like acetonitrile are performed to compare values for different cations . Ionic radius compatibility (e.g., Shannon-Prewitt radii) is critical for predicting selectivity .

Q. What spectroscopic methods are used to confirm the structure of this compound and its derivatives?

H-NMR identifies proton environments near the crown ether and tert-butyl group, while C-NMR confirms carbon backbone integrity. IR-ATR detects ether (C-O-C) and aromatic ring vibrations. For conformational analysis, advanced techniques like laser-induced fluorescence (LIF) and resonant ion-dip infrared (RIDIR) spectroscopy characterize isolated molecular structures in supersonic expansions .

Advanced Research Questions

Q. How do conformational isomers of this compound influence ion-binding efficiency?

Conformational flexibility (e.g., in-plane vs. out-of-plane "buckling" of the crown ether) alters cavity geometry and CH···O interactions, impacting ion affinity. Buckled conformers, identified via UVHB and RIDIR spectroscopy, exhibit blue-shifted electronic transitions and reduced ion-binding capacity due to distorted cavities . Computational modeling (e.g., TDDFT) correlates observed S-S spectral shifts with structural motifs .

Q. What methodologies resolve contradictions in reported stability constants for Na+^++ complexes with this compound?

Discrepancies arise from solvent polarity, counterion effects, and measurement techniques. For example, values obtained via UV-vis in acetonitrile may differ from NMR-based methods due to solvation differences. Researchers should standardize conditions (e.g., ionic strength, temperature) and validate results using multiple techniques. Revisiting ionic radius data (e.g., revised Shannon radii for distorted polyhedra) can also clarify inconsistencies .

Q. How can derivatives of this compound be engineered for enhanced supramolecular applications?

Functionalization with reactive groups (e.g., nitro, methoxyamine) enables tailored ionophoric properties. For instance, substituting chlorine in 2-chloro-3,5-dinitrobenzoyl chloride with 4’-aminobenzo-15-crown-5 via SNAr reactions creates dinitrophenyl derivatives with tunable hydrophobicity (measured via RP-TLC) and pH-responsive color changes in alkali metal complexes . Multi-cavity derivatives (e.g., compound 6) are synthesized by coupling two crown ether units, enabling cooperative ion binding .

Q. What experimental designs characterize supramolecular complexes of this compound with alkali metals in the solid state?

Single-crystal X-ray diffraction reveals coordination geometry, while solid-state H-NMR and IR-ATR confirm cation- interactions and hydrogen bonding. For example, Na complexes exhibit distinct UV-vis absorption shifts (e.g., bathochromic shifts in acetonitrile) and thermal stability profiles via TGA .

Q. How do steric and electronic effects of substituents impact the hydrophobic-hydrophilic balance of crown ether derivatives?

Substituents like methoxyamine or nitro groups alter solubility and partitioning behavior. RP-TLC with polar stationary phases (e.g., silica gel) and nonpolar mobile phases (e.g., hexane/ethyl acetate) quantifies hydrophobicity. Electron-withdrawing groups (e.g., nitro) increase polarity, reducing values, while tert-butyl groups enhance hydrophobicity .

Q. Methodological Notes

- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent side reactions .

- Characterization : Cross-validate spectral data with computational models (e.g., DFT for IR/NMR predictions) .

- Ion Binding : Use Job’s method for stoichiometry determination and account for solvent dielectric effects in calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.